1-Fluoro-3-isobutoxybenzene
Description
1-Fluoro-3-isobutoxybenzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and an isobutoxy group (-OCH2CH(CH3)2) at position 3. The fluorine atom introduces electron-withdrawing effects, while the isobutoxy group provides steric bulk and mild electron-donating properties via oxygen lone pairs. These features influence reactivity, solubility, and applications in organic synthesis .
Properties
Molecular Formula |
C10H13FO |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-fluoro-3-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H13FO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
WKZDNFMASNLAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene
- Structure : Bromine (Br) at position 1, isobutoxy at position 3, and trifluoromethoxy (-OCF3) at position 5.
- Molecular Formula : C11H12BrF3O2 | Molar Mass : 313.11 g/mol .
- Key Differences :
- Substituent Effects : Bromine (larger, less electronegative than fluorine) reduces electron-withdrawing effects compared to fluorine. The trifluoromethoxy group is strongly electron-withdrawing, creating a more electron-deficient ring than 1-Fluoro-3-isobutoxybenzene.
- Reactivity : Bromine enhances susceptibility to nucleophilic substitution, while fluorine in the target compound favors electrophilic substitution at meta positions.
- Storage : Stable at room temperature, similar to typical halogenated aromatics .
2.2 1-Fluoro-3-(trifluoromethyl)benzene
- Structure : Fluorine at position 1 and trifluoromethyl (-CF3) at position 3.
- Key Differences: Electronic Effects: The trifluoromethyl group is a stronger electron-withdrawing substituent than isobutoxy, leading to a highly electron-deficient aromatic ring. This enhances resistance to electrophilic attack compared to this compound.
2.3 1-Fluoro-3-benzylbenzene
- Structure : Fluorine at position 1 and benzyl (-CH2C6H5) at position 3.
- Molecular Formula : C13H11F | Molar Mass : 186.23 g/mol .
- Key Differences :
- Steric and Electronic Profile : The benzyl group is bulkier and more electron-donating (via conjugation) than isobutoxy. This increases steric hindrance and alters regioselectivity in reactions like Friedel-Crafts alkylation.
- Solubility : Lower polarity compared to the isobutoxy analog, reducing solubility in polar solvents .
2.4 2-Bromo-1-fluoro-3-isothiocyanatobenzene
- Structure : Bromine at position 2, fluorine at position 1, and isothiocyanate (-NCS) at position 3.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity directs electrophilic substitution to meta positions, while isobutoxy’s electron-donating nature may compete, creating regioselectivity challenges .
- Steric Considerations : Isobutoxy’s branched structure reduces reaction rates in sterically demanding reactions compared to linear alkoxy groups.
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